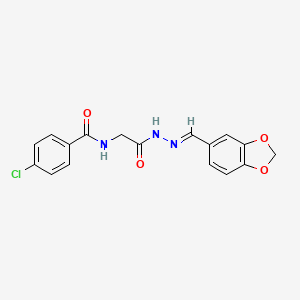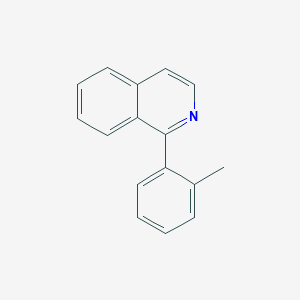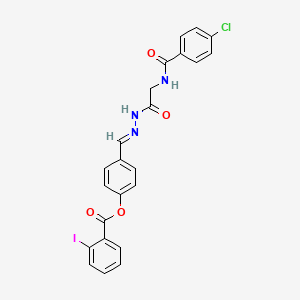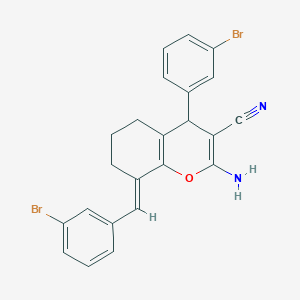
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドは、ベンゾジオキソール環、ヒドラジノ基、およびクロロベンザミド部分を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドの合成は、通常、複数の段階を伴います。
ベンゾジオキソール中間体の形成: ベンゾジオキソール環は、カテコールとホルムアルデヒドを反応させて行われる縮合反応によって合成されます。
ヒドラジノ基の導入: ヒドラジノ基は、ベンゾジオキソール中間体を制御された条件下でヒドラジン水和物と反応させることで導入されます。
クロロベンザミドとのカップリング: 最後の段階では、ヒドラジノ中間体を、トリエチルアミンなどの塩基の存在下で4-クロロベンゾイルクロリドとカップリングさせて、目的の化合物を生成します。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応解析
反応の種類
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元された形態をもたらします。
置換: この化合物は、特にクロロベンザミド部分で、求核置換反応に参加することができます。ここでは、塩素原子が他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
主な生成物
酸化: 追加の酸素含有官能基を持つ酸化された誘導体。
還元: 水素化された官能基を持つ還元された誘導体。
置換: さまざまな求核剤が塩素原子を置換した置換された誘導体。
科学研究への応用
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に抗炎症作用と抗癌作用のために、創薬におけるファーマコフォアとしての可能性について研究されています。
生物学研究: 酵素相互作用と細胞経路を研究するためのプローブとして使用されます。
材料科学: この化合物のユニークな構造は、特定の電子特性または光学特性を持つ新しい材料の開発のための候補となっています。
工業的応用: 高度なポリマーの合成に使用され、他の複雑な有機化合物の前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a condensation reaction involving catechol and formaldehyde.
Hydrazino Group Introduction: The hydrazino group is introduced by reacting the benzodioxole intermediate with hydrazine hydrate under controlled conditions.
Coupling with Chlorobenzamide: The final step involves coupling the hydrazino intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
作用機序
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ベンゾジオキソール環とヒドラジノ基は、これらの標的に結合するための重要な官能基であり、生物学的経路の調節につながります。正確な経路と標的は、特定の用途と使用の文脈に応じて異なる場合があります。
類似の化合物との比較
類似の化合物
- N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンザミド
- N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-ブロモベンザミド
- N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-メチルベンザミド
独自性
N-(2-(2-(1,3-ベンゾジオキソール-5-イルメチレン)ヒドラジノ)-2-オキソエチル)-4-クロロベンザミドは、クロロベンザミド部分が存在するため、アナログと比較して独特の化学反応性と生物活性があります。この独自性は、塩素原子が化合物の機能において重要な役割を果たす特定の用途にとって、貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-bromobenzamide
- N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the chlorine atom plays a crucial role in the compound’s function.
特性
分子式 |
C17H14ClN3O4 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H14ClN3O4/c18-13-4-2-12(3-5-13)17(23)19-9-16(22)21-20-8-11-1-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+ |
InChIキー |
ZVHPNUJOOSXAQI-DNTJNYDQSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11540609.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
![N'-[(2Z,3Z)-3-(hydroxyimino)butan-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11540622.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)
![3-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]-2H-chromen-2-one](/img/structure/B11540631.png)

![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 3-methylbenzoate](/img/structure/B11540642.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)


![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
